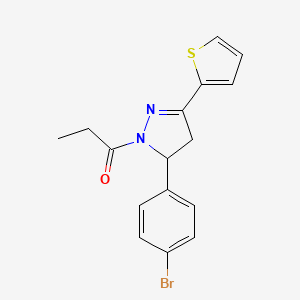![molecular formula C18H17NO3S B4139565 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4139565.png)
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Vue d'ensemble
Description
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as MTMQ, is a chemical compound that has been studied for its potential use in scientific research. MTMQ has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation. In
Mécanisme D'action
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one acts as a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one increases the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function. Acetylcholine is a neurotransmitter that is involved in a wide range of processes, including learning, memory, and attention. By increasing acetylcholine levels, 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one may be able to improve cognitive function in individuals with cognitive impairments.
Biochemical and Physiological Effects:
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been found to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain. Additionally, 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to have neuroprotective effects, which may help to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for use in experiments. Additionally, its unique mechanism of action makes it a promising candidate for further investigation. However, there are also some limitations to the use of 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on cognitive function may be influenced by a variety of factors, such as age, sex, and baseline cognitive function, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One area of interest is its potential use in the treatment of cognitive impairments, such as Alzheimer's disease. 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one's unique mechanism of action makes it a promising candidate for the development of new treatments for these conditions. Additionally, further research is needed to better understand the biochemical and physiological effects of 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, as well as its potential side effects. Finally, there is a need for research on the optimal dosing and administration of 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one to maximize its potential benefits while minimizing its risks.
In conclusion, 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a chemical compound that has been studied for its potential use in scientific research. Its unique mechanism of action, biochemical and physiological effects, and potential applications in the treatment of cognitive impairments make it a promising candidate for further investigation. While there are some limitations to its use in lab experiments, the future directions for research on 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one are numerous and exciting.
Applications De Recherche Scientifique
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a promising candidate for further investigation. 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function.
Propriétés
IUPAC Name |
9-(4-methylsulfanylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-23-12-4-2-11(3-5-12)13-9-18(20)19-15-10-17-16(8-14(13)15)21-6-7-22-17/h2-5,8,10,13H,6-7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQKQEXNSYNVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4139484.png)
![(4-fluoro-3-methylphenyl)[methyl(prop-2-yn-1-yl)amino]acetic acid](/img/structure/B4139486.png)

![2-[(4-fluorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B4139506.png)

![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4139520.png)

![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4139534.png)
![methyl 2-({[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4139538.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-cyclopentylacetamide](/img/structure/B4139578.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide](/img/structure/B4139582.png)
![1-(2,4-dimethylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4139590.png)
